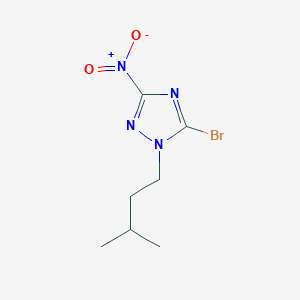

5-bromo-1-isopentyl-3-nitro-1H-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

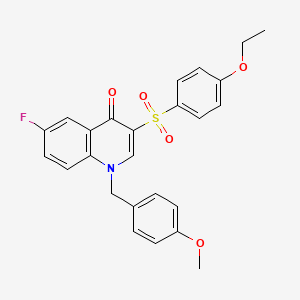

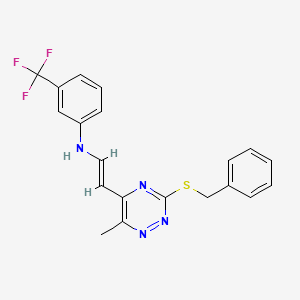

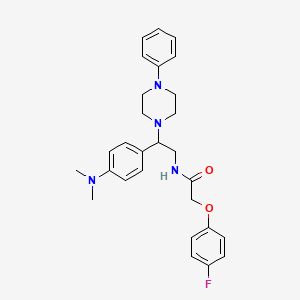

1,2,4-Triazoles are a type of nitrogen-containing heterocyclic compounds. They are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .

Synthesis Analysis

The synthesis of 1,2,4-triazoles and their derivatives has been developed gradually with the establishment of several facile and convenient synthetic techniques . For example, 5-hydrazino-3-nitro-1,2,4-triazole (HNT) has been synthesized from 5-bromo-3-nitro-1,2,4-triazole (BNT) in three steps .Molecular Structure Analysis

1,2,4-Triazoles have two types of five-membered structures: 1,2,3-triazole and 1,2,4-triazole. Both types are able to accommodate a broad range of substituents around the core structures .Chemical Reactions Analysis

1,2,4-Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .Physical And Chemical Properties Analysis

5-bromo-3-nitro-1H-1,2,4-triazole has a molecular weight of 192.96 . It is a solid at room temperature .Applications De Recherche Scientifique

Energetic Materials and Explosives

- Synthesis and Morphology Control : Researchers explore various synthesis routes and solvent systems to optimize NTO production. Additionally, controlling its morphology enhances its properties .

Catalysis and Coordination Chemistry

NTO’s unique structure makes it useful in coordination complexes and catalysis:

- Acyl Group Transfer Catalyst : It facilitates acyl group transfer reactions, aiding in ester synthesis .

Energetic Compounds and Propellants

NTO contributes to the development of energetic compounds:

- Platform for Energetic Compounds : NTO serves as a valuable starting point for designing powerful and thermally stable explosives .

Plant Hormone Analogues

While not directly related to NTO, the broader class of indole derivatives includes compounds with interesting biological potential:

Orientations Futures

Propriétés

IUPAC Name |

5-bromo-1-(3-methylbutyl)-3-nitro-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN4O2/c1-5(2)3-4-11-6(8)9-7(10-11)12(13)14/h5H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCRBVSLNAWZGJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=NC(=N1)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-1-isopentyl-3-nitro-1H-1,2,4-triazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-phenyl-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B2553843.png)

![N-(2-chlorophenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/no-structure.png)

![3-((3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2553850.png)

![Thiomorpholin-4-yl-[4-[[2-(trifluoromethyl)phenyl]methyl]morpholin-2-yl]methanone](/img/structure/B2553851.png)

![2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2553855.png)

![2-((3-(4-ethylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2553856.png)

![3-[3-(piperidin-1-yl)propyl]-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2553862.png)

![N-Benzo[1,3]dioxol-5-ylmethyl-2-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B2553865.png)